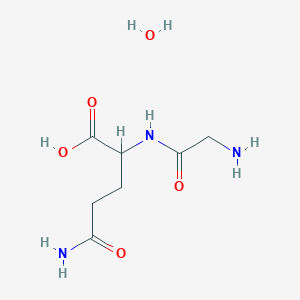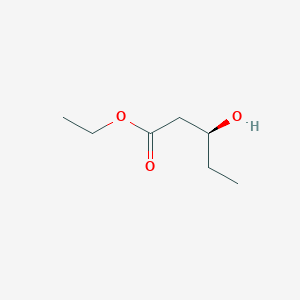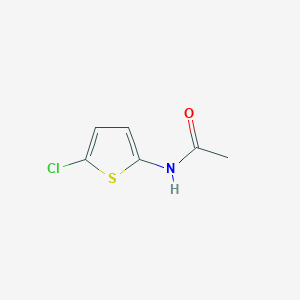![molecular formula C10H20N4O4 B12101368 2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid](/img/structure/B12101368.png)
2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid is a derivative of glycine, an amino acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is recognized for its role in influencing anabolic hormone secretion, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid involves multiple steps, starting from basic amino acid derivatives. The process typically includes:
Protection of functional groups: Protecting the amino groups to prevent unwanted reactions.
Coupling reactions: Using coupling agents to form peptide bonds between amino acids.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound, including temperature, pH, and solvent choice .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Nucleophiles like halides or amines, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amino acids, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a supplement to enhance physical and mental performance.
Medicine: Investigated for its potential therapeutic effects, including muscle recovery and hormone regulation.
Industry: Utilized in the production of dietary supplements and ergogenic aids
Mécanisme D'action
The mechanism of action of 2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid involves its interaction with various molecular targets and pathways:
Anabolic Hormones: The compound influences the secretion of anabolic hormones like insulin and growth hormone.
Fuel Supply: It provides an additional source of fuel during exercise, enhancing endurance and performance.
Mental Performance: The compound affects neurotransmitter levels, improving mental performance during stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: A simple amino acid and the parent compound of 2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid.
Lysine: Another amino acid that shares structural similarities with the compound.
Alanine: A non-essential amino acid with similar properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with multiple biological pathways. Its ability to enhance both physical and mental performance sets it apart from other amino acid derivatives .
Propriétés
IUPAC Name |
2-[[6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O4/c11-4-2-1-3-7(14-8(15)5-12)10(18)13-6-9(16)17/h7H,1-6,11-12H2,(H,13,18)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHNKAFQXQNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)

![1-[6-(Hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101372.png)

